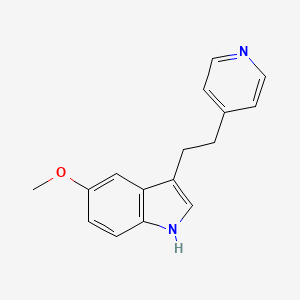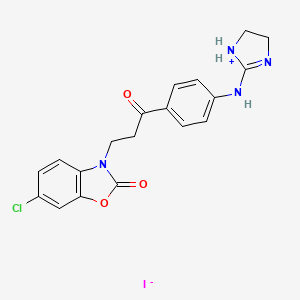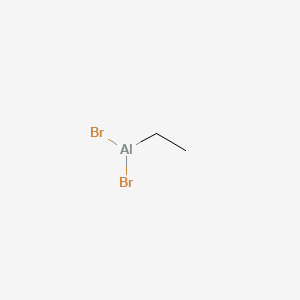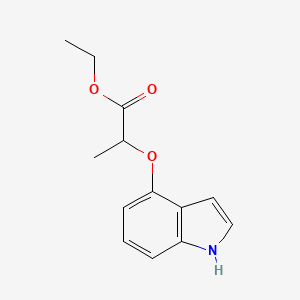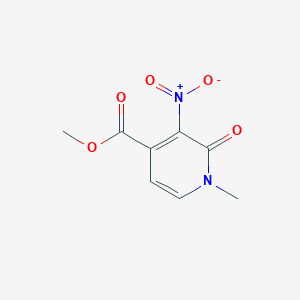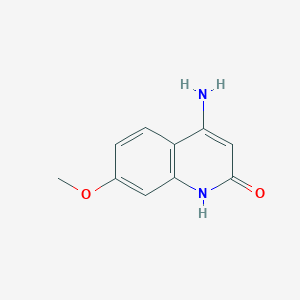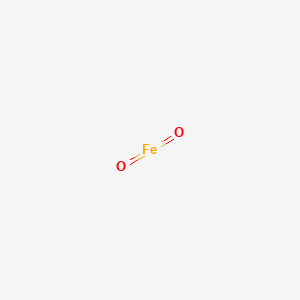
Iron dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron dioxide, also known as ferric oxide, is an inorganic compound with the chemical formula FeO₂. It is one of the several oxides of iron and is known for its reddish-brown color. This compound is a significant compound in various geological and biological processes and has numerous industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron dioxide can be synthesized through various methods, including:
Thermal Decomposition: Iron(II) oxalate can be thermally decomposed to produce this compound. [ \text{FeC}_2\text{O}_4 \rightarrow \text{FeO}_2 + \text{CO}_2 + \text{CO} ]
Co-precipitation and Hydrothermal Methods: These methods involve the precipitation of iron salts followed by hydrothermal treatment to obtain this compound nanoparticles.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of iron in the presence of oxygen at high temperatures. This process can be carried out in large furnaces where iron is exposed to controlled amounts of oxygen to form this compound.
Chemical Reactions Analysis
Iron dioxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form iron(III) oxide. [ 4\text{FeO}_2 + \text{O}_2 \rightarrow 2\text{Fe}_2\text{O}_3 ]
Reduction: this compound can be reduced to metallic iron using carbon as a reducing agent. [ 2\text{FeO}_2 + 3\text{C} \rightarrow 4\text{Fe} + 3\text{CO}_2 ]
Substitution: this compound can react with acids to form iron salts and water. [ \text{FeO}_2 + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2\text{O} ]
Scientific Research Applications
Iron dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Plays a role in biological processes such as oxygen transport and storage.
Medicine: Used in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Employed in the production of pigments, coatings, and magnetic materials.
Mechanism of Action
The mechanism of action of iron dioxide involves its ability to undergo redox reactions. In biological systems, this compound can participate in electron transfer processes, which are crucial for cellular respiration and energy production. The molecular targets include enzymes and proteins involved in oxidative phosphorylation.
Comparison with Similar Compounds
Iron dioxide can be compared with other iron oxides such as:
Iron(II) Oxide (FeO):
Iron(III) Oxide (Fe₂O₃):
Iron(II,III) Oxide (Fe₃O₄):
This compound is unique due to its specific oxidation state and its applications in various fields, making it a versatile and valuable compound.
Properties
CAS No. |
12411-15-3 |
|---|---|
Molecular Formula |
FeO2 |
Molecular Weight |
87.84 g/mol |
IUPAC Name |
dioxoiron |
InChI |
InChI=1S/Fe.2O |
InChI Key |
WMVRXDZNYVJBAH-UHFFFAOYSA-N |
Canonical SMILES |
O=[Fe]=O |
physical_description |
Information not available. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


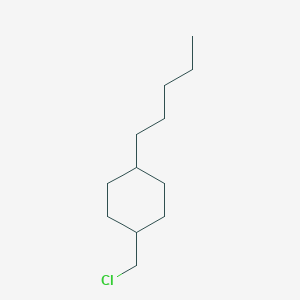

![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
